N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Description
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that features a thiadiazole ring and a benzoxazine ring
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C16H18N4O3S/c1-10(2)7-14-18-19-16(24-14)17-13(21)8-20-9-15(22)23-12-6-4-3-5-11(12)20/h3-6,10H,7-9H2,1-2H3,(H,17,19,21) |
InChI Key |
NHXSGTOKPIQBER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine under acidic conditions.
Formation of the Benzoxazine Ring: This involves the cyclization of an appropriate ortho-aminophenol derivative with a suitable aldehyde or ketone.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and benzoxazine rings through an acetamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazine ring can be reduced to form the corresponding benzoxazolidine.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoxazolidine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the benzoxazine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- **this compound
Uniqueness
This compound is unique due to its combination of a thiadiazole and benzoxazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable target for further research and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling thiadiazole and benzoxazinone precursors under anhydrous conditions. For example, refluxing 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine with 2-(2-oxobenzoxazin-4-yl)acetic acid derivatives in dry acetone, using potassium carbonate as a base, followed by recrystallization from ethanol (yield optimization: 65–78%) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- FT-IR : Verify C=O stretches (~1700 cm⁻¹) from the acetamide and benzoxazinone moieties.
- ¹H/¹³C NMR : Confirm proton environments (e.g., thiadiazole CH₃ groups at δ 1.2–1.4 ppm, benzoxazinone aromatic protons at δ 6.8–7.5 ppm).
- LCMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 405.3) .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification. Final purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer :
- Process Simulation : COMSOL Multiphysics models can predict heat/mass transfer dynamics during reflux, optimizing temperature (e.g., 80–100°C) and solvent ratios .
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict yield outcomes. Bayesian optimization improves parameter selection (e.g., K₂CO₃ vs. NaHCO₃) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Assays : Standardize IC₅₀ measurements across cell lines (e.g., HepG2 vs. MCF-7) to control for tissue-specific effects .
- Theoretical Frameworks : Link activity to molecular docking results (e.g., binding affinity to bacterial DNA gyrase vs. human topoisomerase II) to explain selectivity discrepancies .
Q. How can multi-step synthesis yields be improved without compromising scalability?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration to recycle catalysts (e.g., Pd/C) and reduce waste .
- Process Control : Implement real-time PAT (Process Analytical Technology) tools like inline FT-IR to monitor intermediate formation and adjust residence times dynamically .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Advanced questions integrate computational and process engineering methods to address scalability and reproducibility challenges.
- Methodological rigor is prioritized, with emphasis on linking experimental design to theoretical frameworks (e.g., molecular docking, process simulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
